Methyl 3-bromo-5-chloroisonicotinate
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Overview
Description
Methyl 3-bromo-5-chloroisonicotinate is a chemical compound with the molecular formula C7H5BrClNO2 It is a derivative of isonicotinic acid, characterized by the presence of bromine and chlorine atoms on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-5-chloroisonicotinate can be synthesized through a multi-step process involving the bromination and chlorination of isonicotinic acid derivatives. One common method involves the reaction of 3-bromoisonicotinic acid with thionyl chloride to introduce the chlorine atom, followed by esterification with methanol to form the methyl ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-chloroisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Methyl 3-bromo-5-chloroisonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-chloroisonicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-chloroisonicotinate
- Ethyl 3-bromo-5-chloroisonicotinate
- 3-bromo-5-chloropyridine
Uniqueness
Methyl 3-bromo-5-chloroisonicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C7H5BrClNO2 |
---|---|
Molecular Weight |
250.48 g/mol |
IUPAC Name |
methyl 3-bromo-5-chloropyridine-4-carboxylate |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)6-4(8)2-10-3-5(6)9/h2-3H,1H3 |
InChI Key |
ZTFAXWWIEIBDFX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1Cl)Br |
Origin of Product |
United States |
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